molecular formula C20H22N4O4S B10985089 methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B10985089
M. Wt: 414.5 g/mol
InChI Key: ZUYMSGZBCBQECT-UHFFFAOYSA-N
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Description

  • The pyrazole group is introduced through condensation reactions with appropriate reagents.
  • The carbonyl group in the pyrazole ring is crucial for subsequent functionalization.
  • Esterification:

    • The carboxylic acid group is esterified with methanol (CH₃OH) to form the methyl ester.
  • Industrial Production:

    Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on large-scale synthesis is proprietary.

    Preparation Methods

    Synthetic Routes:

    The synthesis of this compound involves several steps

    • Formation of the Thiazole Ring:

      • The thiazole ring is typically synthesized via cyclization reactions involving thioamides and α-haloketones.
      • The specific synthetic route for this compound would depend on the starting materials and desired substituents.

    Chemical Reactions Analysis

    This compound can participate in various chemical reactions:

    • Oxidation and Reduction:

      • Undergoes oxidation (loss of electrons) or reduction (gain of electrons) depending on reaction conditions.
      • Reagents like oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed.
    • Substitution Reactions:

      • The ester group can undergo nucleophilic substitution reactions.
      • Common reagents include alkoxides (e.g., NaOMe) or amines (e.g., NH₃).
    • Major Products:

      • The specific products formed depend on reaction conditions and substituents.
      • Isolation and characterization of intermediates are essential for understanding the reaction pathways.

    Scientific Research Applications

    • Chemistry:

      • Used as a building block for designing new compounds.
      • Investigated for its reactivity and potential applications in organic synthesis.
    • Biology and Medicine:

      • May exhibit biological activity (e.g., antimicrobial, antitumor).
      • Requires further studies to explore its pharmacological properties.
    • Industry:

      • Potential use in agrochemicals, pharmaceuticals, or materials science.

    Mechanism of Action

    • Uniqueness:

      • Highlight its distinctive features (e.g., combination of thiazole and pyrazole).
      • Discuss any novel properties.

    Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H22N4O4S

    Molecular Weight

    414.5 g/mol

    IUPAC Name

    methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

    InChI

    InChI=1S/C20H22N4O4S/c1-11(2)17-16(19(26)28-5)21-20(29-17)22-18(25)15-10-14(23-24(15)3)12-6-8-13(27-4)9-7-12/h6-11H,1-5H3,(H,21,22,25)

    InChI Key

    ZUYMSGZBCBQECT-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC

    Origin of Product

    United States

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